molecular formula C18H16ClN3O3 B8521996 tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate

tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate

Cat. No.: B8521996
M. Wt: 357.8 g/mol
InChI Key: JALCDEAADCXKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate is a complex organic compound with a unique structure that combines a pyrrolo[2,3-d]pyrimidine core with various functional groups

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C18H16ClN3O3/c1-18(2,3)25-17(24)22-12(10-23)9-13-14(19)20-15(21-16(13)22)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

JALCDEAADCXKMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC2=C1N=C(N=C2Cl)C3=CC=CC=C3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the pyrrolo[2,3-d]pyrimidine core through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Chloro-6-carboxy-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester.

    Reduction: 4-Chloro-6-hydroxymethyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate is unique due to its specific combination of functional groups and the pyrrolo[2,3-d]pyrimidine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

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